molecular formula C11H15BrN2O B13287664 4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole

4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B13287664
M. Wt: 271.15 g/mol
InChI Key: SQDKSJXQPKKXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole (CAS 2060052-16-4) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with molecular formula C11H15BrN2O and molecular weight of 271.15 , features a unique 6-oxabicyclo[3.1.0]hexane scaffold that provides a complex, three-dimensional structure valuable for drug discovery. The strategic bromine substitution at the 4-position of the pyrazole ring makes it a versatile synthetic intermediate for further functionalization through cross-coupling reactions and structural diversification. Researchers investigating novel therapeutic agents for inflammatory and pain conditions will find this compound particularly valuable. Compounds with pyrazole azabicyclic scaffolds have demonstrated promising activity as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase enzyme that degrades palmitoylethanolamide (PEA) . Inhibition of NAAA represents a innovative approach to manage inflammatory responses, as it preserves endogenous PEA, thus potentiating its natural anti-inflammatory and analgesic effects at inflamed sites . The isopropyl substitution at the 1-position of the pyrazole ring contributes to optimal binding interactions within the NAAA active site, while the oxabicyclo[3.1.0]hexane system provides structural rigidity that may enhance selectivity. This chemical is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions in accordance with laboratory safety protocols.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-bromo-5-(6-oxabicyclo[3.1.0]hexan-1-yl)-1-propan-2-ylpyrazole

InChI

InChI=1S/C11H15BrN2O/c1-7(2)14-10(8(12)6-13-14)11-5-3-4-9(11)15-11/h6-7,9H,3-5H2,1-2H3

InChI Key

SQDKSJXQPKKXFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)C23CCCC2O3

Origin of Product

United States

Preparation Methods

Epoxidation and Halohydrin Cyclization

A well-documented approach to prepare the bicyclic oxabicyclohexane involves epoxidation of a suitable cyclopentene or cyclopentanol derivative, followed by ring closure to form the bicyclic system.

  • Epoxidation reagents : meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (TBHP) catalyzed by vanadyl acetylacetonate (VO(acac)2) are commonly used to achieve stereoselective epoxidation yielding the trans-epoxide isomer.
  • Halohydrin formation : Treatment of the precursor with a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a solvent mixture of dimethyl sulfoxide (DMSO) and water forms a halohydrin intermediate.
  • Cyclization : The halohydrin is then cyclized under basic conditions (e.g., using DBU) to afford the epoxide ring, completing the oxabicyclo[3.1.0]hexane structure.

Fluorination and Subsequent Transformations (Related Intermediates)

In some synthetic routes, fluorination precedes epoxidation to yield fluorinated bicyclic intermediates, which can be further derivatized. Fluorination is typically achieved by selective fluorinating agents, and subsequent epoxidation follows the same principles as above.

Pyrazole Ring Functionalization and Bromination

The pyrazole ring is constructed or functionalized with the following considerations:

  • The 1-position substitution with an isopropyl group is introduced either by alkylation of a pyrazole precursor or by using appropriately substituted starting materials.
  • Bromination at the 4-position is achieved using selective brominating agents, often NBS, under controlled conditions to avoid over-bromination or side reactions.

Representative Synthetic Procedure

A typical synthetic sequence based on patent WO2005047215A2 and related literature includes:

Step Reagents/Conditions Description Outcome
1 Starting ester in THF, LDA at -78 °C Formation of dianion intermediate Prepares for cyclization
2 Epoxidation with mCPBA or TBHP/VO(acac)2 Stereoselective epoxidation to trans-epoxide Formation of oxabicyclo[3.1.0]hexane core
3 Treatment with NBS in DMSO/H2O Halohydrin intermediate formation Precursor to epoxide ring closure
4 Base (DBU) cyclization Epoxide ring closure Completion of bicyclic system
5 Pyrazole ring alkylation with isopropyl source Installation of 1-(propan-2-yl) substituent Functionalized pyrazole
6 Bromination with NBS Selective bromination at 4-position Target compound brominated at pyrazole 4-position

Purification is typically achieved by flash chromatography, crystallization, or preparative HPLC depending on scale and purity requirements.

Analytical and Structural Characterization

  • X-ray powder diffraction (XRPD) is used to confirm crystallinity and polymorphic forms of intermediates and final products.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms the substitution pattern on the pyrazole ring and the bicyclic structure.
  • Mass spectrometry and elemental analysis verify molecular weight and composition.
  • Optical purity and stereochemistry are assessed by chiral HPLC or X-ray crystallography where applicable.

Summary Table of Key Reagents and Conditions

Transformation Reagents Solvent Temperature Notes
Dianion formation LDA THF -78 °C Strict temperature control
Epoxidation mCPBA or TBHP + VO(acac)2 CH2Cl2 or THF 0 to room temp Stereoselective
Halohydrin formation NBS or NIS DMSO/H2O Room temp Controlled halogenation
Cyclization DBU (base) DMSO or THF Room temp Epoxide ring closure
Pyrazole alkylation Isopropyl halide or equivalent DMF or similar Room temp to reflux Alkylation at N-1
Bromination NBS CH2Cl2 or acetonitrile 0 to room temp Selective bromination

Research Findings and Practical Considerations

  • The stereoselectivity of epoxidation is crucial for obtaining the desired oxabicyclo[3.1.0]hexane isomer, impacting biological activity.
  • Use of mild bases and controlled addition rates prevent side reactions during cyclization and halogenation.
  • The overall yield depends on the efficiency of each step; optimization often involves solvent choice and reaction temperature.
  • The described synthetic routes are adaptable to scale-up with appropriate safety measures for handling halogenating agents and strong bases.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in azide or thiol-substituted products.

Scientific Research Applications

4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicyclohexane ring and pyrazole moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Substituent Comparison
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target Compound 4-Br, 5-6-oxabicyclo[3.1.0], 1-(propan-2-yl) C₁₀H₁₃BrN₂O₂ Bicyclic ether, isopropyl group
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole 4-Br, 5-3,6-dioxabicyclo[3.1.0], 1-ethyl C₁₀H₁₃BrN₂O₃ Additional oxygen in bicyclo, ethyl group
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole 4-Br, 5-3,6-dioxabicyclo[3.1.0], 1-(methoxymethyl) C₉H₁₁BrN₂O₃ Methoxymethyl substituent
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 4-Br, 3-OCH₃, 1-Ph C₁₀H₉BrN₂O Methoxy and phenyl groups
4-Bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole 4-Br, 1-CH₃, 5-(4-Me-Ph) C₁₁H₁₁BrN₂ Aromatic methyl substituent

Key Observations :

  • The 6-oxabicyclo[3.1.0]hexane group in the target compound differs from 3,6-dioxabicyclo analogs (e.g., ) by having one fewer oxygen atom, reducing polarity but maintaining steric bulk.
  • Substituents at the 1-position (e.g., ethyl, methoxymethyl, or phenyl) significantly alter hydrophobicity and electronic effects. For example, the methoxymethyl group in enhances solubility compared to the isopropyl group in the target compound.

Physical and Spectral Properties

Table 2: Physical/Spectral Data Comparison
Compound Name Melting Point (°C) IR (cm⁻¹) NMR Highlights (δ, ppm) Reference
Target Compound Not reported Not available Not available
4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-1H-pyrazole (17) 129–130 1670 (C=O), 3068 (NH) 1H-NMR: δ 1.16 (s, 6H, CH₃), 7.80–8.10 (m, ArH)
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (2) Not reported 1653 (C=O), 3253 (NH) 13C-NMR: 15N data provided, δ 7.44–8.07 (ArH)
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-CF₃-Ph)-pyrazol-3-one (5.24) Not reported Not available LC/MS: m/z 381 [M+H]⁺

Key Observations :

  • Bicyclic pyrazole derivatives with carbonyl groups (e.g., compound 17 in ) exhibit strong IR absorption at ~1650–1670 cm⁻¹, absent in the target compound.
  • Aromatic protons in analogs with phenyl substituents (e.g., ) resonate at δ 7.4–8.1 ppm, consistent with electron-withdrawing bromine effects.

Biological Activity

4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole is a novel compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. The structural features of this compound may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C11_{11}H15_{15}BrN2_2O, with a molecular weight of 271.15 g/mol. The compound features a bromine atom and a bicyclic framework that contributes to its unique reactivity and potential biological interactions.

Property Value
Molecular FormulaC11_{11}H15_{15}BrN2_2O
Molecular Weight271.15 g/mol
Structural FeaturesBicyclic structure with pyrazole ring

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activities. Specifically, derivatives similar to this compound have been found to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play crucial roles in inflammatory responses .

Anticancer Potential

The anticancer properties of pyrazole compounds have been well-documented. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways, potentially leading to tumor growth inhibition.

Comparative Analysis with Related Compounds

A comparative analysis with other pyrazole derivatives highlights the unique biological activities associated with the bicyclic structure of this compound.

Compound Name Structural Features Unique Properties
4-Bromo-PyrazolePyrazole ring with bromineExhibits anti-inflammatory activity
5-Methyl-PyrazoleMethyl group substitutionKnown for neuroprotective effects
3-Hydroxy-PyrazoleHydroxyl group additionPotentially enhances solubility

Case Studies and Research Findings

Several studies have reported on the biological activities of pyrazole derivatives:

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could significantly reduce the levels of inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Activity : Research has shown that certain pyrazoles exhibit antimicrobial properties, which could be beneficial in developing new antibiotics .
  • Antioxidant Activity : Pyrazole compounds have also been evaluated for their antioxidant capabilities, showing promising results in scavenging free radicals and protecting cellular components from oxidative stress .

Q & A

Q. How can the synthesis of 4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole be optimized for yield and purity?

  • Methodological Answer : The synthesis involves constructing the oxabicyclo[3.1.0]hexane moiety and coupling it to the pyrazole core. Key steps include:
  • Cyclopropanation : Use transition-metal catalysts (e.g., palladium) to form the strained bicyclic system, as seen in oxabicyclo intermediates ().

  • Bromination : Introduce the bromo substituent via electrophilic aromatic substitution under controlled temperatures (40–60°C) to avoid overhalogenation ().

  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate the product ().

  • Yield Optimization : Use sealed pressure tubes for reactions requiring ammonia or high temperatures (100°C), as described in .

    • Key Challenges : Competing side reactions during cyclopropanation and bromination may reduce yield. Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., limiting bromine equivalents).

Q. What spectroscopic techniques are most effective for confirming the stereochemistry of the oxabicyclo[3.1.0]hexane moiety?

  • Methodological Answer :
  • 2D-NOESY NMR : Identifies spatial proximity between protons on the oxabicyclo ring and adjacent groups (e.g., thiophene in ). For this compound, correlations between the oxabicyclo protons and the pyrazole’s isopropyl group would confirm spatial orientation.

  • X-ray Crystallography : Resolves absolute configuration, especially if the compound crystallizes in a chiral space group ().

  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by analyzing IR absorption differences in chiral environments.

    • Data Interpretation : Contradictions between NOESY and X-ray data may arise due to dynamic effects in solution vs. solid state. Cross-validate with computational models ().

Advanced Research Questions

Q. How do noncovalent interactions (e.g., steric effects, hydrogen bonding) influence the reactivity of the bromo-pyrazole and oxabicyclo moieties?

  • Methodological Answer :
  • Electrostatic Potential Maps : Generate using software like Multiwfn () to visualize electron-rich/poor regions. The bromine atom’s σ-hole may drive halogen bonding ().

  • Topological Analysis (QTAIM) : Quantify interaction energies between the oxabicyclo oxygen and nearby electrophilic groups ().

  • Steric Maps : Use steric hindrance parameters (e.g., %VBur) to predict regioselectivity in substitution reactions.

    • Case Study : In , weak NOESY correlations for certain stereoisomers highlight steric clashes that hinder reactivity. Apply similar analysis to predict reaction pathways.

Q. What computational strategies can predict the compound’s metabolic stability or binding affinity in biological systems?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (metabolism) or target proteins (e.g., kinases).

  • MD Simulations : Analyze conformational flexibility of the oxabicyclo ring in aqueous vs. lipid environments (GROMACS/AMBER).

  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity based on the compound’s logP (calculated: ~2.8) and polar surface area ().

    • Validation : Compare computational results with in vitro assays (e.g., microsomal stability tests).

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Methodological Answer :
  • Benchmarking DFT Methods : Test hybrid functionals (B3LYP, M06-2X) with basis sets (6-311+G**) to match experimental NMR chemical shifts ().

  • Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to account for dielectric environment discrepancies.

  • Dynamic Averaging : Use molecular dynamics to simulate NMR spectra under thermal motion, addressing rigid vs. flexible regions ().

    • Example : If computed 1H^1H-NMR shifts for the oxabicyclo protons deviate by >0.5 ppm, re-evaluate the conformational ensemble or check for proton exchange processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.